molecular formula C6H4F3N3O B12959117 5-(Trifluoromethyl)pyrazine-2-carboxamide

5-(Trifluoromethyl)pyrazine-2-carboxamide

Cat. No.: B12959117
M. Wt: 191.11 g/mol
InChI Key: MZFCJAAGSUBGGF-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyrazine-2-carboxamide: is a chemical compound with the following structural formula:

C7H3F3N2O\text{C}_7\text{H}_3\text{F}_3\text{N}_2\text{O} C7​H3​F3​N2​O

It belongs to the pyrazine family and features a trifluoromethyl group attached to the pyrazine ring

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 5-(Trifluoromethyl)pyrazine-2-carboxamide. One common method involves the reaction of 2,3,5-trifluoropyrazine with an appropriate amine, followed by carboxylation. The reaction proceeds as follows:

    Amination: 2,3,5-trifluoropyrazine reacts with an amine (e.g., piperazine or homopiperazine) to form the corresponding amide intermediate.

    Carboxylation: The amide intermediate undergoes carboxylation using a suitable reagent (e.g., carbon dioxide) to yield this compound.

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale synthesis.

Chemical Reactions Analysis

Reactivity:: 5-(Trifluoromethyl)pyrazine-2-carboxamide can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions at the carbonyl carbon.

    Oxidation/Reduction: Depending on reaction conditions, it may be oxidized or reduced.

    Amide Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond can occur.

Common Reagents and Conditions::

    Substitution: Ammonium hydroxide, alkoxides, or amines.

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or alkaline conditions.

Major Products:: The major products depend on the specific reaction. For example:

    Hydrolysis: The primary product would be the corresponding carboxylic acid and the amine.

Scientific Research Applications

5-(Trifluoromethyl)pyrazine-2-carboxamide finds applications in:

Mechanism of Action

The exact mechanism by which 5-(Trifluoromethyl)pyrazine-2-carboxamide exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways within cells.

Comparison with Similar Compounds

While unique, this compound shares similarities with other pyrazine derivatives. Further research can provide insights into its distinct features.

Properties

Molecular Formula

C6H4F3N3O

Molecular Weight

191.11 g/mol

IUPAC Name

5-(trifluoromethyl)pyrazine-2-carboxamide

InChI

InChI=1S/C6H4F3N3O/c7-6(8,9)4-2-11-3(1-12-4)5(10)13/h1-2H,(H2,10,13)

InChI Key

MZFCJAAGSUBGGF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)C(F)(F)F)C(=O)N

Origin of Product

United States

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